The cytochrome P450 enzyme HPO (CYP71D55) catalyzes strictly C-2-specific hydroxylation of premnaspirodiene with absolute β-stereoselectivity. This reaction requires:
Mutagenesis studies reveal that four critical residues in Substrate Recognition Sites (SRS5 and SRS6) govern catalytic efficiency. Combinatorial mutations (e.g., F484L/V487L in HPO) enhance turnover rates by 10–15-fold without altering regiospecificity [1] [2].
Table 1: Catalytic Properties of Premnaspirodiene Oxygenase (HPO)
Property | Value/Characteristic | Experimental System |
---|---|---|
Enzyme Commission Number | EC 1.14.14.151 | In vitro assays |
Primary Reaction | Premnaspirodiene → Solavetivol → Solavetivone | Yeast microsomes |
Stereospecificity | 2β-hydroxylation | Chiral GC-MS analysis |
Key Mutations Enhancing kₘ | F484L, V487L (SRS6) | Site-directed mutagenesis |
HPO’s two-step oxidation generates solavetivone—a potent α,β-unsaturated ketone inhibiting Phytophthora infestans and Fusarium oxysporum. This conversion exemplifies a single-enzyme strategy for phytoalexin biosynthesis, bypassing dehydrogenase requirements:
HPO also hydroxylates non-native substrates (e.g., valencene to nootkatol), though dehydrogenation occurs only with vetispiranes [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7